2-(2-Bromo-6-nitrophenyl)acetic Acid
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Overview
Description
2-(2-Bromo-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid typically involves the bromination and nitration of phenylacetic acid derivatives. One common method includes the reaction of 2-bromo-6-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Bromo-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as zinc dust in acidic conditions.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other derivatives.
Common reagents used in these reactions include zinc dust, sulfuric acid, and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromo-6-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
2-(2-Bromo-6-nitrophenyl)acetic acid can be compared with other similar compounds such as:
2-(2-Chloro-6-nitrophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromo-4-nitrophenyl)acetic acid: Similar structure but with the nitro group in a different position.
2-(2-Bromo-6-aminophenyl)acetic acid: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents.
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAAWMXRXSOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618340 |
Source
|
Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-74-5 |
Source
|
Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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